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Executive Summary

JNJ-40411813 (also known as ADX71149) is a novel, selective, and orally bioavailable positive
allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[1] As a PAM,
JNJ-40411813 does not activate the mGlu2 receptor directly but potentiates the receptor's
response to the endogenous ligand, glutamate. This mechanism offers a nuanced approach to
modulating glutamatergic neurotransmission, which is implicated in various psychiatric and
neurological disorders.[2][3]

Initially investigated for schizophrenia, anxious depression, and subsequently epilepsy, JNJ-
40411813 has undergone extensive preclinical and clinical evaluation.[1][4][5] While it
demonstrated a favorable safety and tolerability profile in early clinical studies, it ultimately
failed to meet primary efficacy endpoints in later-stage trials for anxious depression and
epilepsy, leading to the discontinuation of its development for these indications.[4][5] This guide
provides a comprehensive overview of the pharmacological data, experimental methodologies,
and developmental history of INJ-40411813, serving as a technical resource for the scientific
community.

Mechanism of Action

JNJ-40411813 functions as a positive allosteric modulator of the mGlu2 receptor.[6][7] It binds
to a topographically distinct site from the orthosteric glutamate binding site.[2][3] This allosteric
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binding potentiates the receptor's signaling in the presence of glutamate, thereby enhancing
the natural, physiological pattern of receptor activation. The mGlu2 receptor is a Gi/o-coupled
receptor that, upon activation, inhibits adenylyl cyclase, leading to decreased cyclic AMP
(cAMP) levels and modulation of ion channel activity. This presynaptic localization allows it to
act as an autoreceptor, reducing glutamate release in brain regions with excessive
glutamatergic activity.[3]

Notably, INJ-40411813 does not displace competitive mGlu2/3 receptor antagonists like
[BH]LY341495, confirming its allosteric binding site.[2][3] In rodent models, a specific metabolite
of JINJ-40411813 was found to exhibit moderate antagonist activity at the serotonin 5-HT2A
receptor. However, this metabolite is not produced to the same extent in humans and is
considered clinically irrelevant to its human pharmacology.[2][9]

Click to download full resolution via product page

Caption: JNJ-40411813 Allosteric Modulation of mGlu2 Signaling.

In Vitro Pharmacological Profile

The in vitro activity of INJ-40411813 was characterized through various binding and functional
assays, primarily using recombinant cell lines expressing human mGlu2 receptors (hmGlu2).

Functional Activity at mGlu2 Receptor

JNJ-40411813 demonstrated potent PAM activity by significantly enhancing the effect of
glutamate in functional assays. It also showed weak agonist activity at higher concentrations.
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Assay Type Cell Line Parameter Value (hmol/lL) Reference
[35S]GTPyYS
Binding (PAM hmGlu2 CHO EC50 147 + 42 [2113]
activity)
Caz2+
o hmGlu2 Gal6
Mobilization EC50 64 £ 29 [2][3]
o HEK293
(PAM activity)
[35S]GTPyYS
Binding (Agonist hmGlu2 CHO EC50 2159 + 1069 [2]
activity)
Caz2+
o hmGlu2 Gal6
Mobilization EC50 1843 + 905 [2]
_ . HEK293
(Agonist activity)
[35S]GTPyS
Binding (rat Rat brain slices EC50 370+ 120 [2]
mGlu2)

Binding Affinity and Selectivity

Binding assays confirmed that JINJ-40411813 binds to the allosteric site of the mGlu2 receptor.
It demonstrated the ability to displace other known mGlu2 PAMs. Its affinity for the 5-HT2A
receptor was significantly lower.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://pubmed.ncbi.nlm.nih.gov/25692015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://pubmed.ncbi.nlm.nih.gov/25692015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://www.benchchem.com/product/b1673069?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Assay Type Target Parameter Value Reference
o mGlu2 PAM Site
Radioligand 68 + 29 nmol/L
. ([BH]INJ- IC50 [2]
Displacement (CHO)
40068782)
o mGlu2 PAM Site
Radioligand 83 £ 28 nmol/L
_ ([BH]INJ- IC50 [2]
Displacement (Rat Cortex)
40068782)
o mGlu2/3 _
Radioligand o ) No displacement
) Orthosteric Site Displacement [2][3]
Displacement at 10 umol/L
([BH]LY341495)
Radioligand Human 5-HT2A
o Kb 1.1 pmol/L [2][3]
Binding Receptor

In Vivo Pharmacological Profile

In vivo studies, primarily in rats, were conducted to assess receptor occupancy and the central
nervous system effects of JNJ-40411813.

Receptor Occupancy

Ex vivo receptor occupancy studies confirmed that orally administered JNJ-40411813 engages
the mGlu2 receptor in the brain. The unexpected in vivo occupancy of the 5-HT2A receptor was
attributed to a rodent-specific metabolite.

Target Administrat

Species Receptor ion Parameter Value Reference
Rat mGlu2 p.o. ED50 16 mg/kg [2][3]
Rat 5-HT2A p.o. ED50 17 mg/kg [2][3]
Rat mGlu2 PK-PD Model  EC50 1032 ng/mL [21[3]

Pharmacodynamic Effects
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JNJ-40411813 demonstrated central activity in rodent models, notably affecting sleep
architecture.

L Lowest
. Administrat .
Species Model ] Active Dose Effect Reference
ion
(LAD)
Suppressed
Sleep-Wake REM sleep,
Rat p.o. 3 mg/kg [2][3]
EEG promoted
deep sleep
Pharmacokinetics

The pharmacokinetic profile of INJ-40411813 was characterized in both rats and humans,
demonstrating good oral absorption and a half-life suitable for clinical dosing regimens.

lent Pl kinetics (Eed Rats)

Bioavaila Referenc

Route Dose Cmax Tmax AUCO0- .
bility e
_ 25 malk 1833+ 90 2]
V. S5m - - -
I ng-h/mL
2250 + 417
p.o. 10 mg/kg 938ng/mL  0.5h 31% [2][3]
ng-h/mL

Human Pharmacokinetics (Single Oral Dose)

Parameter Value Reference

Tmax (Time to peak
_ 3-4h [10]
concentration)

t1/2 (Elimination half-life) 19.4-34.2h [10]

Clinical Development and Outcomes
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JNJ-40411813 was advanced into Phase 1 and Phase 2 clinical trials for several indications.

e Phase 1 Studies: In healthy volunteers, JNJ-40411813 was generally well-tolerated.[10] It
demonstrated target engagement by reducing the negative symptoms induced by S(+)
ketamine.[10] A modest reduction in alertness was noted at higher doses (150-225 mg).[10]

» Schizophrenia (Phase 2a): As an adjunctive treatment, the drug met its primary safety and
tolerability objectives. The results suggested a potential benefit for patients with residual
negative symptoms.[2]

e Anxious Depression (Phase 2a): In a proof-of-concept study for Major Depressive Disorder
(MDD) with significant anxiety, JNJ-40411813, used as an adjunctive to SSRI/SNRI
treatment, did not demonstrate efficacy on the primary endpoint.[5]

o Epilepsy (Phase 2): A study evaluating JNJ-40411813 as an adjunctive therapy for patients
with focal onset seizures with a suboptimal response to levetiracetam or brivaracetam was
initiated.[11][12] However, the trial failed to meet its primary endpoint of reducing seizure
frequency.[4] Subsequently, in July 2024, Johnson & Johnson discontinued the development
of INJ-40411813 for epilepsy.[4]

Experimental Protocols
[35S]GTPYS Binding Assay

This functional assay measures the activation of G-protein coupled receptors. The binding of
the non-hydrolyzable GTP analog, [35S]GTPyYS, to Ga subunits is quantified as an indicator of
receptor activation.
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Prepare membranes from
hmGlu2-expressing CHO cells

:

Incubate membranes with:
- GDP
- JNJ-40411813 (various conc.)
- Glutamate (fixed EC20 conc.)

:

Add [35S]GTPyS to
initiate binding reaction

Gncubate at 30°C)

Terminate reaction by
rapid filtration over
glass fiber filters

:

Wash filters to remove
unbound radioligand

:

Quantify filter-bound
radioactivity via
scintillation counting

Analyze data to
determine EC50 value

Click to download full resolution via product page

Caption: Experimental Workflow for the [358]GTPyS Binding Assay.
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Methodology:

 Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO)
cells stably expressing the human mGlu2 receptor.[2]

e Incubation: Membranes were incubated in an assay buffer containing GDP, varying
concentrations of INJ-40411813, and a fixed concentration of glutamate (typically at an
EC20 value to assess PAM activity).[2]

e Reaction Initiation: The binding reaction was initiated by the addition of [35S]GTPyS.

« Termination: The reaction was stopped by rapid filtration through glass fiber filters, which trap
the cell membranes.

e Quantification: The amount of bound [35S]GTPYS on the filters was measured using a
scintillation counter.

» Data Analysis: Concentration-response curves were generated to calculate the EC50 value,
representing the concentration of INJ-40411813 that produces 50% of the maximal
potentiation.[2]

Ex Vivo mGlu2 Receptor Occupancy

This protocol determines the extent and duration of target engagement in the brain after
systemic drug administration.
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Dose rats orally (p.o.) with
JNJ-40411813 or vehicle

:

Euthanize animals at
specific time points post-dose

:

Rapidly dissect and
homogenize brain tissue
(e.g., cortex)

:

Incubate brain homogenates
with a radiolabeled mGlu2 PAM
(e.g., [3H]INJ-46281222)

:

Separate bound and
free radioligand via filtration
(Quantify bound radioactivita

Calculate % receptor occupancy
relative to vehicle-treated controls

Click to download full resolution via product page

Caption: Workflow for Ex Vivo mGlu2 Receptor Occupancy Study.

Methodology:

e Dosing: Rats were administered JNJ-40411813 orally at various doses.[2]

o Tissue Collection: At a predetermined time after dosing (e.g., 1 hour), animals were
euthanized, and brains were rapidly removed.[2]

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b1673069?utm_src=pdf-body-img
https://www.benchchem.com/product/b1673069?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4317228/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Homogenization: Brain regions of interest were dissected and homogenized.

e Binding Assay: The homogenates were incubated with a high-affinity radioligand that binds to
the mGlu2 allosteric site (e.g., [3H]INJ-46281222).[2]

e Analysis: The amount of radioligand binding in the JINJ-40411813-treated group was
compared to the vehicle-treated group. The reduction in binding in the treated group reflects
the percentage of receptors occupied by the drug.

o Dose-Response: By using a range of doses, an ED50 (the dose required to achieve 50%
receptor occupancy) was calculated.[2]

Summary and Conclusion

JNJ-40411813 is a potent and selective positive allosteric modulator of the mGlu2 receptor that
demonstrated robust target engagement in both preclinical and clinical settings. Its
pharmacological profile is characterized by high in vitro potency in potentiating glutamate
signaling and significant in vivo receptor occupancy following oral administration. Despite a
favorable safety profile and promising early data in models of psychosis, JNJ-40411813 failed
to demonstrate sufficient efficacy in Phase 2 trials for anxious depression and epilepsy, leading
to the cessation of its clinical development for these indications. The comprehensive dataset
generated for JINJ-40411813 remains a valuable resource, providing critical insights into the
therapeutic potential and challenges of modulating the mGlu2 receptor for complex
neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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